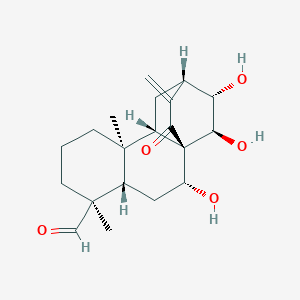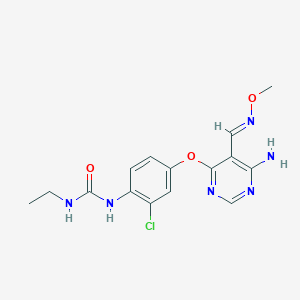
(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea
Vue d'ensemble
Description
“(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea” is a complex organic compound . It contains a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 35 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.79 and a molecular formula of C15H17ClN6O3 .Applications De Recherche Scientifique
VEGFR-2 Inhibition
JNJ-38158471 is identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It inhibits VEGFR-2 with an IC50 value of 40 nM .
Inhibition of Related Tyrosine Kinases
Apart from VEGFR-2, JNJ-38158471 also inhibits closely related tyrosine kinases, Ret (180 nM) and Kit (500 nM). It has no significant activity (>1 μM) against VEGFR-1 and VEGFR-3 .
Inhibition of VEGF-Stimulated Autophosphorylation
At nanomolar levels, JNJ-38158471 inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay .
Inhibition of VEGF-Dependent Endothelial Migration
JNJ-38158471 inhibits VEGF-dependent endothelial migration .
Tumor Growth Inhibition
Once-daily oral dosing of JNJ-3815871 to nude mice bearing human A431, HCT116, and A375 tumors resulted in up to 90% tumor growth inhibition .
Prolonged Tumor Growth Delay
After termination of JNJ-38158471 monotherapy-treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .
Inhibition of VEGF-Induced Corneal Angiogenesis
Anti-tumor efficacy correlated well with the observed dose concentrations (on a mg/kg basis) necessary to inhibit VEGF-induced corneal angiogenesis in C57BL/6J mice .
Inhibition of Spontaneous Polyp Formation
In addition, the compound inhibited spontaneous polyp formation in the APC min-mouse model .
These data demonstrate that JNJ-38158471 is a well-tolerated, orally available, highly selective VEGFR-2 inhibitor that may have therapeutic benefit in human malignancies .
Mécanisme D'action
Target of Action
JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, JNJ-38158471 also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .
Mode of Action
JNJ-38158471 inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .
Biochemical Pathways
By inhibiting VEGFR-2, JNJ-38158471 disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .
Result of Action
JNJ-38158471 has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of JNJ-38158471 monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .
Propriétés
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?
A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



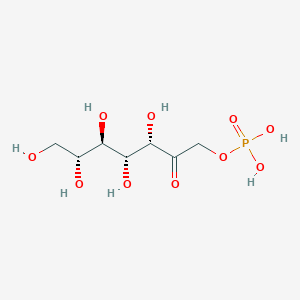
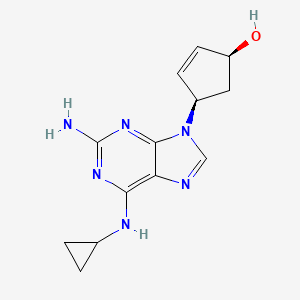
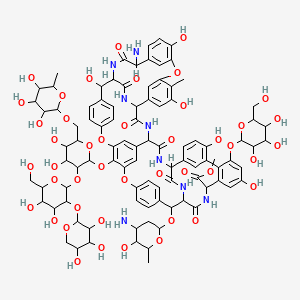
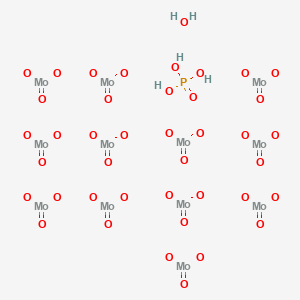

![4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrate;dihydrochloride](/img/structure/B1255727.png)
![3-(17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1255729.png)

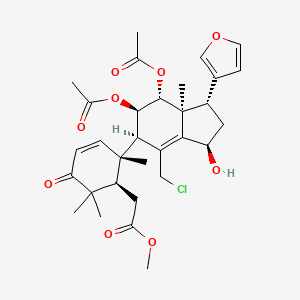
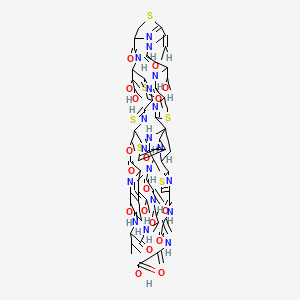
![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)
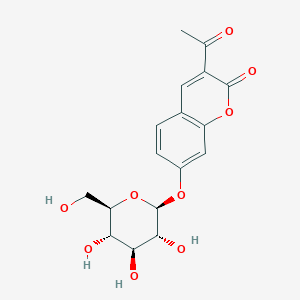
![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
